(2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features hydroxyl groups at positions 2 and 4, and a 2,3-dimethylphenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction between 2,3-dimethylbenzaldehyde and urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the aromatic ring structure allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
(2,4)-Dihydroxy-5-(3,4-dimethylphenyl)pyrimidine: Similar structure but with dimethyl groups at different positions on the phenyl ring, leading to variations in steric and electronic effects.
(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine: Contains only one methyl group on the phenyl ring, affecting its overall chemical behavior.
Uniqueness: The presence of the 2,3-dimethylphenyl group in (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-3-5-9(8(7)2)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKGRQLZUQUSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CNC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.